1-[3-(4-methoxyphenyl)-1H-pyrazole-5-carbonyl]piperidin-4-amine
Description
The compound 1-[3-(4-methoxyphenyl)-1H-pyrazole-5-carbonyl]piperidin-4-amine features a pyrazole core substituted at position 3 with a 4-methoxyphenyl group. The pyrazole is linked via a carbonyl group to a piperidin-4-amine moiety. The methoxy group enhances solubility and modulates electronic properties, while the piperidine may contribute to binding interactions in biological targets .
Properties
IUPAC Name |
(4-aminopiperidin-1-yl)-[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2/c1-22-13-4-2-11(3-5-13)14-10-15(19-18-14)16(21)20-8-6-12(17)7-9-20/h2-5,10,12H,6-9,17H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEDFSZUCKVKUIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N3CCC(CC3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(4-methoxyphenyl)-1H-pyrazole-5-carbonyl]piperidin-4-amine typically involves multiple steps:
-
Formation of the Pyrazole Ring: : The pyrazole ring can be synthesized via the reaction of hydrazine with an appropriate 1,3-diketone. For instance, 4-methoxyacetophenone can react with hydrazine hydrate under reflux conditions to form 3-(4-methoxyphenyl)-1H-pyrazole.
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Introduction of the Carbonyl Group: : The pyrazole derivative can then be acylated using a suitable acyl chloride, such as piperidin-4-carbonyl chloride, in the presence of a base like triethylamine to yield the desired carbonylated pyrazole.
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Coupling with Piperidin-4-amine: : The final step involves coupling the carbonylated pyrazole with piperidin-4-amine. This can be achieved using standard peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in an appropriate solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, solvent choice, and reagent concentrations, would be crucial to ensure high purity and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
1-[3-(4-methoxyphenyl)-1H-pyrazole-5-carbonyl]piperidin-4-amine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents like ceric ammonium nitrate (CAN).
Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride (NaBH4).
Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides or ureas when reacted with acyl chlorides or isocyanates, respectively.
Common Reagents and Conditions
Oxidation: Ceric ammonium nitrate (CAN) in acetonitrile at room temperature.
Reduction: Sodium borohydride (NaBH4) in methanol at 0°C to room temperature.
Substitution: Acyl chlorides or isocyanates in dichloromethane with a base like triethylamine.
Major Products
Oxidation: 1-[3-(4-hydroxyphenyl)-1H-pyrazole-5-carbonyl]piperidin-4-amine.
Reduction: 1-[3-(4-methoxyphenyl)-1H-pyrazole-5-hydroxymethyl]piperidin-4-amine.
Substitution: Various amides or ureas depending on the substituents introduced.
Scientific Research Applications
1-[3-(4-methoxyphenyl)-1H-pyrazole-5-carbonyl]piperidin-4-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: Investigated for its potential as a ligand in receptor binding studies, particularly for its interactions with G-protein coupled receptors (GPCRs).
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, analgesic, and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-[3-(4-methoxyphenyl)-1H-pyrazole-5-carbonyl]piperidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. For instance, it may act as an agonist or antagonist at certain GPCRs, influencing signal transduction pathways and cellular responses.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituted Pyrazole Derivatives
1-(4-Methoxyphenyl)-3-(4-methylphenyl)-1H-pyrazol-5-amine ()
- Structure : Pyrazole substituted with 4-methoxyphenyl (position 1) and 4-methylphenyl (position 3).
- Key Differences: Lacks the piperidine-carbonyl linkage.
- Implications : The absence of the piperidine-amine group may limit interactions with targets requiring hydrogen bonding or cationic interactions .
1-(3-Chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde ()
- Structure : Pyrazole with 3-chlorophenyl (position 1) and 4-methoxyphenyl (position 3), plus a carbaldehyde group (position 4).
- Key Differences : The carbaldehyde group replaces the carbonyl-piperidine linkage. Chlorine introduces electronegativity, altering electronic distribution.
- Activity : Derived triazolethione analogs (e.g., compound 159 ) exhibit anti-inflammatory activity, suggesting the pyrazole-methoxyphenyl motif is pharmacologically relevant .
4-Chloro-6-[4-[3-(2,5-dimethoxyphenyl)-1H-pyrazol-5-yl]piperidin-1-yl]pyrimidin-2-amine ()
- Structure : Pyrazole substituted with 2,5-dimethoxyphenyl (position 3) linked to a piperidine-pyrimidine system.
- The chloro-pyrimidine may increase metabolic stability.
- Implications : Dimethoxy substitution could improve binding to targets requiring extended π-π interactions compared to the single methoxy in the target compound .
Piperidine-Linked Analogs
1-[(3-Cyclopropyl-1-methyl-1H-pyrazol-5-yl)methyl]piperidin-4-amine ()
- Structure : Pyrazole substituted with cyclopropyl (position 3) and methyl (position 1), linked via methylene to piperidin-4-amine.
- Key Differences: Methylene linkage reduces rigidity compared to the carbonyl group.
- Implications : The lack of a methoxyphenyl group may reduce solubility and electronic effects critical for target engagement .
1-[2-(4-Methoxyphenyl)ethyl]piperidin-4-amine ()
Structure-Activity Relationship (SAR) Insights
- Methoxy Position: In chalcone analogs (), para-substituted methoxy groups (as in the target compound) correlate with higher antioxidant and anti-inflammatory activity compared to meta-substituted derivatives. For example, compound 2h ((E)-1-(4-chloro-2-hydroxy-5-iodophenyl)-3-(4-methoxyphenyl)propanone) showed moderate activity (IC50 = 13.82 μM), while para-methoxy substitutions in other chalcones enhanced efficacy .
- Piperidine Linkage : Carbonyl-linked piperidine (target compound) provides conformational rigidity and hydrogen-bonding capability, unlike methylene-linked analogs (). This may improve binding specificity in enzyme pockets.
- Pyrazole Substitution : 4-Methoxyphenyl at pyrazole position 3 (target compound) balances electron-donating effects and solubility. Replacement with halogens (e.g., chlorine in ) or alkyl groups () alters hydrophobicity and electronic profiles.
Comparative Data Table
| Compound Name | Pyrazole Substituents | Piperidine Linkage | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|
| Target Compound | 3-(4-Methoxyphenyl) | Carbonyl | ~330 (estimated) | Optimal solubility, rigid linkage |
| 1-(4-Methoxyphenyl)-3-(4-methylphenyl)-1H-pyrazol-5-amine | 1-(4-Methoxyphenyl), 3-(4-methylphenyl) | None | 265.32 | High hydrophobicity |
| 4-Chloro-6-[4-[3-(2,5-dimethoxyphenyl)-1H-pyrazol-5-yl]piperidin-1-yl]pyrimidin-2-amine | 3-(2,5-Dimethoxyphenyl) | Piperidin-1-yl | 430.29 | Enhanced π-π interactions |
| 1-[(3-Cyclopropyl-1-methyl-1H-pyrazol-5-yl)methyl]piperidin-4-amine | 3-Cyclopropyl, 1-methyl | Methylene | 234.34 | Steric hindrance, flexible linkage |
Biological Activity
1-[3-(4-Methoxyphenyl)-1H-pyrazole-5-carbonyl]piperidin-4-amine is a complex organic compound that has garnered interest for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the compound's synthesis, biological evaluation, and therapeutic potential, supported by data tables and case studies.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 300.36 g/mol. Its structure features a piperidine ring linked to a pyrazole moiety, which is known for its diverse biological activities.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of Pyrazole : The initial step usually includes the reaction of 4-methoxyphenyl hydrazine with appropriate carbonyl compounds.
- Piperidine Coupling : The pyrazole derivative is then coupled with piperidin-4-amine using coupling agents like EDCI or DCC to form the final product.
Anticancer Activity
This compound has shown promising anticancer properties in various studies:
- In Vitro Studies : The compound exhibited significant antiproliferative effects against several cancer cell lines, including breast cancer (MCF7), lung cancer, and prostate cancer cells. The IC50 values ranged from 0.59 µM to 2.40 µM depending on the cell line tested .
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 | 0.59 |
| SKBR3 | 2.01 |
| HL60 | 1.05 |
| K562 | 0.95 |
- In Vivo Studies : Animal models have demonstrated that the compound can inhibit tumor growth in xenograft models, suggesting its potential as a therapeutic agent for cancer treatment .
Other Biological Activities
In addition to its anticancer properties, this compound may possess other biological activities:
- Anti-inflammatory Effects : Pyrazole derivatives are known to exhibit anti-inflammatory properties, which could be beneficial in treating conditions like arthritis.
- Antimicrobial Activity : Preliminary studies indicate potential efficacy against various bacterial strains, although further research is necessary to confirm these findings .
Case Studies
Several case studies have highlighted the biological efficacy of pyrazole derivatives similar to this compound:
- Study on MDA-MB-231 Cells : A derivative showed an IC50 of 0.85 µM against MDA-MB-231 breast cancer cells, indicating strong antiproliferative activity.
- Combination Therapy Research : Research indicated that combining this compound with existing chemotherapeutics could enhance overall efficacy and reduce side effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
